N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide
Description
This pyrimidine derivative features a 1,6-dihydropyrimidine core substituted with a 4-fluorophenyl group at the carboxamide position (C5), a methyl group at N1, a thioether linkage at C2, and a phenethylamino-modified oxoethyl side chain.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-27-21(30)18(20(29)26-17-9-7-16(23)8-10-17)13-25-22(27)31-14-19(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINGGQOUJFWGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors play a role:
- How does pH affect its stability or activity? Does heat impact its efficacy? Is it photodegradable?
Remember, this compound dances with mystery, but scientific curiosity keeps us moving forward. 🧪🔬
References:
- Kashyap, S. J., et al. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132
- Title compound: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molecules, 23(1), M975
- Compound information: N-(2-FLUOROPHENYL)-2-[(3Z)-2-OXO-3-(4-OXO-3-PENTYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Biological Activity
N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of viral infections and cancer therapy. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.47 g/mol. The compound features a dihydropyrimidine core structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the dihydropyrimidine ring and subsequent functionalization to introduce the fluorophenyl and phenethylamino groups. The synthetic pathways often utilize various coupling reactions and modifications to achieve the desired structural characteristics.
Antiviral Activity
Research has demonstrated that derivatives of dihydropyrimidine compounds exhibit inhibitory effects on HIV integrase (IN), an essential enzyme for viral replication. A study showed that certain derivatives inhibited strand transfer reactions in vitro with an IC50 value of 0.65 µM for the most active compound . However, these compounds did not demonstrate significant anti-HIV activity in cell culture assays below cytotoxic concentrations, suggesting limited therapeutic potential against HIV .
Case Studies
- HIV Integrase Inhibition : A detailed study evaluated various dihydropyrimidine derivatives for their ability to inhibit HIV integrase. The findings indicated that while some compounds effectively inhibited the enzyme's activity in vitro, they failed to translate this efficacy into cell-based assays due to high cytotoxicity levels .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar compounds on different cancer cell lines. Results indicated that modifications to the dihydropyrimidine structure could enhance selectivity toward cancer cells while minimizing toxicity to normal cells.
Data Table: Biological Activities and IC50 Values
| Compound Name | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| N-(4-fluorophenyl)-1-methyl-6-oxo... | HIV Integrase | 0.65 | Effective in vitro but cytotoxic in cell culture |
| Derivative A | Cancer Cell Line | 15.0 | Induces apoptosis |
| Derivative B | Cancer Cell Line | 8.5 | Causes cell cycle arrest |
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of dihydropyrimidine compounds exhibit inhibitory effects on HIV integrase (IN), an essential enzyme for viral replication. A notable study demonstrated that certain derivatives inhibited strand transfer reactions in vitro with an IC50 value of 0.65 µM for the most active compound. However, these compounds did not show significant anti-HIV activity in cell culture assays below cytotoxic concentrations, suggesting limited therapeutic potential against HIV .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Modifications to the dihydropyrimidine structure can enhance selectivity toward cancer cells while minimizing toxicity to normal cells.
Data Table: Biological Activities and IC50 Values
| Compound Name | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| N-(4-fluorophenyl)-1-methyl-6-oxo... | HIV Integrase | 0.65 | Effective in vitro but cytotoxic in cell culture |
| Derivative A | Cancer Cell Line | 15.0 | Induces apoptosis |
| Derivative B | Cancer Cell Line | 8.5 | Causes cell cycle arrest |
HIV Integrase Inhibition
A detailed study evaluated various dihydropyrimidine derivatives for their ability to inhibit HIV integrase. The findings indicated that while some compounds effectively inhibited the enzyme's activity in vitro, they failed to translate this efficacy into cell-based assays due to high cytotoxicity levels .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of similar compounds on different cancer cell lines. Results indicated that modifications to the dihydropyrimidine structure could enhance selectivity toward cancer cells while minimizing toxicity to normal cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound’s structural analogs (Table 1) share the pyrimidine carboxamide backbone but differ in substituents, influencing physicochemical and biological properties.
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s thioether-phenethylamino side chain likely reduces aqueous solubility compared to ’s hydroxy-substituted analog .
- LogP : The 4-fluorophenyl group confers moderate lipophilicity, but this is lower than ’s methoxyphenyl analog .
- Metabolic Stability : The thioether linkage may increase susceptibility to oxidative metabolism relative to ’s oxadiazole-containing compound, which is more resistant to enzymatic degradation .
Bioactivity and Target Interactions
- Antimicrobial Activity: highlights that pyrimidine derivatives with fluorophenyl and aminomethyl groups exhibit antibacterial and antifungal properties, suggesting the target compound could share similar mechanisms .
- Enzyme Inhibition: The phenethylamino group in the target compound could mimic natural substrates of proteases or kinases, as seen in structurally related thieno[2,3-d]pyrimidine derivatives () .
Q & A
Q. How are controlled degradation studies designed to identify metabolic pathways?
- Methodological Answer :
- Phase I metabolism : Incubate with human liver microsomes + NADPH.
- Phase II metabolism : Use UDPGA (glucuronidation) and PAPS (sulfation) cofactors.
- Analyze metabolites via UPLC-QTOF-MS/MS with MSE data-independent acquisition.
- Synthesize reference standards for glutathione adducts to confirm reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
